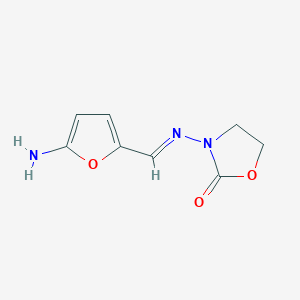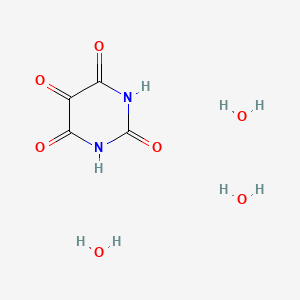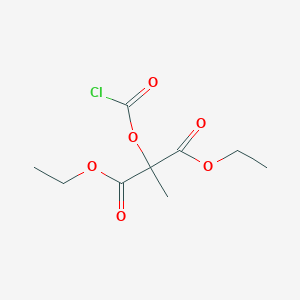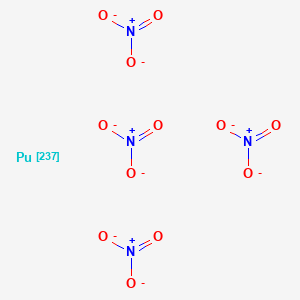
Triphosphoric acid, 2-butoxyethyl ester, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphoric acid, 2-butoxyethyl ester, potassium salt is a chemical compound with the molecular formula C18H39O7P. It is a derivative of triphosphoric acid, where the hydrogen atoms are replaced by 2-butoxyethyl groups and potassium ions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, 2-butoxyethyl ester, potassium salt typically involves the reaction of triphosphoric acid with 2-butoxyethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where triphosphoric acid and 2-butoxyethanol are mixed under optimized conditions. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, 2-butoxyethyl ester, potassium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.
Substitution: The ester groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various esters or ethers.
Scientific Research Applications
Triphosphoric acid, 2-butoxyethyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound can be used in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: It is employed as a flame retardant, plasticizer, and additive in various industrial processes.
Mechanism of Action
The mechanism by which triphosphoric acid, 2-butoxyethyl ester, potassium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and stability. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Triphosphoric acid, 2-butoxyethyl ester: This compound is similar but lacks the potassium salt component.
Triphosphoric acid, 2-ethoxyethyl ester: Similar structure but with ethoxyethyl groups instead of butoxyethyl groups.
Triphosphoric acid, 2-methoxyethyl ester: Contains methoxyethyl groups, making it more volatile and less hydrophobic.
Uniqueness
Triphosphoric acid, 2-butoxyethyl ester, potassium salt is unique due to its specific combination of butoxyethyl groups and potassium ions. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
95649-00-6 |
|---|---|
Molecular Formula |
C6H13K4O11P3 |
Molecular Weight |
510.48 g/mol |
IUPAC Name |
tetrapotassium;[[2-butoxyethoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C6H17O11P3.4K/c1-2-3-4-14-5-6-15-19(10,11)17-20(12,13)16-18(7,8)9;;;;/h2-6H2,1H3,(H,10,11)(H,12,13)(H2,7,8,9);;;;/q;4*+1/p-4 |
InChI Key |
LYNOFSMZAHBUEZ-UHFFFAOYSA-J |
Canonical SMILES |
CCCCOCCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


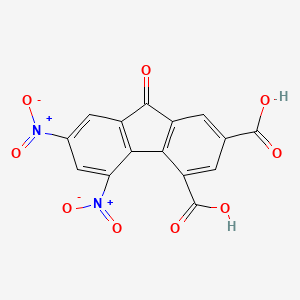
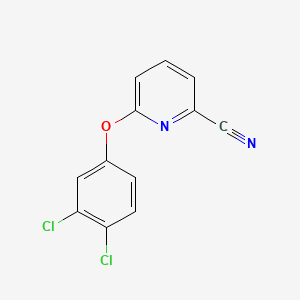

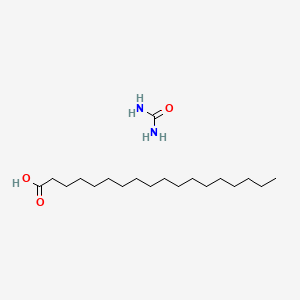
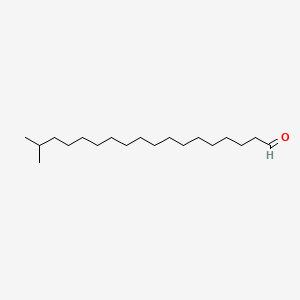
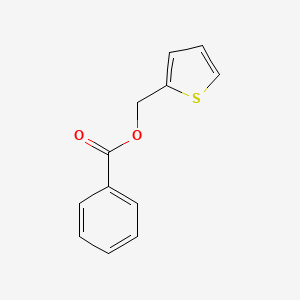

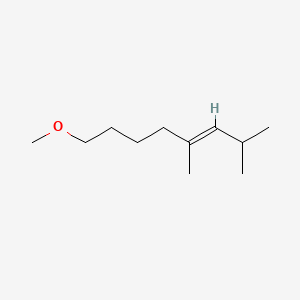
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
